5-羧基四甲基罗丹明叠氮化物

描述

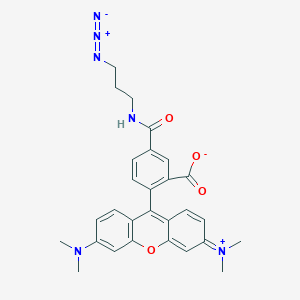

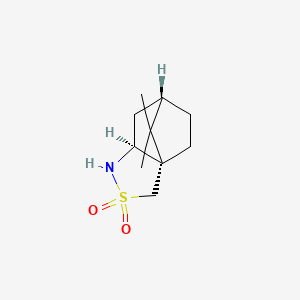

5-Carboxytetramethylrhodamine Azide, also known as 5-TAMRA Azide, is a derivative of rhodamine . It is a fluorescent dye used for DNA, peptides, and proteins . It is amine-reactive and often used as a FRET acceptor for FAM fluorophore . It can be used in Click-Chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled by “clicking” a variety of azide-containing labels/tags .

Molecular Structure Analysis

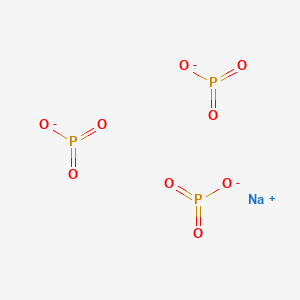

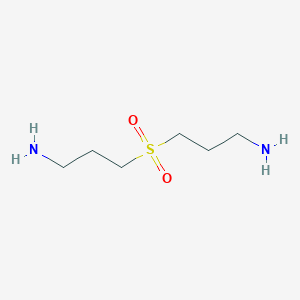

The molecular formula of 5-Carboxytetramethylrhodamine Azide is C28H28N6O4 . Its molecular weight is 512.56 g/mol . The structure includes a nitrogen-nitrogen triple bond, which is characteristic of azides .Chemical Reactions Analysis

Azides, including 5-Carboxytetramethylrhodamine Azide, can participate in various chemical reactions. They are excellent nucleophiles and can form C-N bonds in nucleophilic substitution reactions . They can also react with alkynes in a copper-catalyzed click reaction to synthesize 1,2,3-triazoles .Physical And Chemical Properties Analysis

5-Carboxytetramethylrhodamine Azide is a solid substance . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . It exhibits fluorescence with an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .科学研究应用

生物分子实验中的荧光猝灭: 5-羧基四甲基罗丹明 (5-TAMRA) 已与 TEMPO(一种小硝氧化物自由基)结合使用,以研究分子内猝灭效率。该方法有望用于测量小集合和单分子实验中单个生物分子内的短距离 (Zhu, Clamme, & Deniz, 2005).

DNA 探针中的合成和应用: 已报道 5-TAMRA 的可扩展合成,其在创建适用于寡核苷酸合成的基于羟脯氨醇的亚磷酰胺试剂方面具有应用。这在 DNA 探针中很重要,其中 5-TAMRA 根据特定核苷的存在情况表现出不同的荧光量子产率 (Kvach et al., 2009).

DNA 分子中的构象研究: 对标记有 5-TAMRA 的 DNA 分子的荧光实验揭示了单链和双链 DNA 中的多种构象,具有显着的温度和离子强度依赖性。这对使用 5-TAMRA 标记的 DNA 进行荧光研究有影响 (Vámosi, Gohlke, & Clegg, 1996).

细胞内丙烯醛的检测: 5-TAMRA-苯基叠氮化物(5-TAMRA 的衍生物)已用于检测活细胞和乳腺癌组织中的细胞内丙烯醛(癌组织的潜在标志物) (Pradipta et al., 2019).

基因沉默和光控递送: 一项研究证明了 5-TAMRA 与肽核酸偶联用于光控基因沉默。这表明其在靶向和受控基因治疗应用中的潜力 (Bøe, Longva, & Hovig, 2011).

毛细管电泳和荧光检测: 5-羧基四甲基罗丹明已用于毛细管电泳,具有超灵敏激光诱导荧光检测,显示了从皮摩尔到微摩尔浓度的动态范围 (Whitmore, Essaka, & Dovichi, 2009).

荧光能量转移研究: 涉及荧光能量转移的研究,其中荧光素和四甲基罗丹明共价键合到聚苯乙烯乳胶颗粒的表面,已利用 5-羧基四甲基罗丹明。这对理解染料相互作用和能量转移机制具有影响 (Charreyre et al., 1995).

未来方向

5-Carboxytetramethylrhodamine Azide has potential applications in various fields. It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used in Click-Chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled . These applications suggest that 5-Carboxytetramethylrhodamine Azide could have a significant role in future research and development in the field of molecular biology.

属性

IUPAC Name |

5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASWYZOPZJEQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)

![EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate](/img/structure/B7909788.png)

![5-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909794.png)

![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7909798.png)